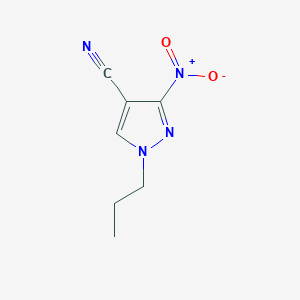

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-nitro-1-propylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSJESPPLDGVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70814717 | |

| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61717-04-2 | |

| Record name | 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70814717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 199.16 g/mol. The compound features a pyrazole ring substituted at the 3-position with a nitro group and at the 4-position with a carbonitrile group, contributing to its unique chemical reactivity and biological activity compared to other derivatives.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Iron-catalyzed reactions : Utilizing diarylhydrazones and vicinal diols to form substituted pyrazoles.

- Triflylation methods : Employing hydrazine-mediated skeletal remodeling under mild conditions.

- Copper-catalyzed cycloaddition reactions : Providing a straightforward approach to constructing pyrazoles from arylglycines.

These methods allow for the generation of various derivatives with potentially enhanced biological activities .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

- Insecticidal Activity : Similar compounds have demonstrated insecticidal properties, suggesting potential applications in agricultural pest control .

- Antifungal Activity : Studies have indicated that pyrazole derivatives can inhibit fungal growth, providing avenues for antifungal drug development .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Insecticidal | Potential use in agricultural pest control | |

| Antifungal | Inhibits fungal growth |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- In vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

- Structure–Activity Relationship (SAR) : A study investigating various pyrazole derivatives revealed that modifications at specific positions significantly affect their biological activity. For instance, the presence of both nitro and carbonitrile groups enhances the compound's reactivity and biological efficacy .

- Toxicology Assessments : Preliminary toxicity studies indicate that while this compound is effective against pathogens, it exhibits low toxicity in mammalian cell lines, suggesting a favorable safety profile for potential therapeutic applications .

Scientific Research Applications

Medicinal Chemistry

3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile has shown promising results in medicinal chemistry, particularly for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated significant growth inhibition in various cancer cell lines, including MCF-7 breast cancer cells .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .

The biological activities of this compound are notable:

- Enzyme Inhibition : The compound interacts with specific enzymes, potentially leading to inhibition or modulation of key biological pathways.

- Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. The mechanism likely involves disrupting bacterial cell membranes or inhibiting metabolic pathways .

Industrial Applications

In addition to its medicinal and biological significance, this compound serves as a versatile building block in chemical manufacturing:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex pharmaceutical compounds and agrochemicals, contributing to the development of new materials .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including:

- Antimicrobial Screening : A study evaluated several pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Evaluation : In experiments assessing cytotoxicity against various cancer cell lines, this compound exhibited significant growth inhibition, indicating potent anticancer effects .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound activates caspase pathways leading to apoptosis, highlighting its potential as a targeted therapy in oncology .

Chemical Reactions Analysis

Nucleophilic Substitution and Coupling Reactions

The nitrile group at position 4 and the nitro group at position 3 participate in nucleophilic substitution and coupling reactions. For example:

-

Azo-coupling with aryl diazonium salts forms triazenpyrazole derivatives (e.g., 9a–e ) under mild conditions (0–5°C, 2–4 hours) in ethanol/water mixtures. These reactions yield products with antimicrobial activity .

-

Mechanism : The amino group at position 5 of pyrazole (if present) reacts with diazonium salts to form azo linkages, stabilized by resonance with the nitrile group .

Representative Reaction Data :

Cycloaddition and Cyclization Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions and annulation reactions:

-

Ring expansion with α,β-unsaturated carbonyl compounds forms pyrazolo[3,4-b]pyridines via a 6π-electrocyclization mechanism .

-

Mechanism : The nitro group stabilizes intermediates through resonance, while the nitrile group enhances electrophilicity at adjacent carbons .

Example :

Reaction with ethyl acrylate under reflux in toluene yields fused bicyclic compounds with potential fluorescence properties .

Multi-Component Reactions (MCRs)

The compound serves as a precursor in MCRs due to its dual electrophilic (nitrile) and nucleophilic (pyrazole N-atom) sites:

-

Three-component synthesis with malononitrile and phenylhydrazine produces 5-amino-pyrazole-4-carbonitriles using Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>@Tannic acid as a catalyst (20–25 Hz ball milling, 15–20 min, 85–95% yields) .

-

Mechanism : The nitrile group undergoes Knoevenagel condensation with aldehydes, followed by hydrazine cyclization .

Optimized Conditions :

| Catalyst Loading (g) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 0.1 | Solvent-free | 15 | 95 |

| 0.05 | Solvent-free | 25 | 85 |

Functional Group Transformations

-

Nitrile hydrolysis : Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, reflux), the nitrile group converts to a carboxylic acid, yielding 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (79% yield) .

-

Nitro reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the nitro group to an amine, enabling further derivatization.

Characterization Data :

Comparison with Similar Compounds

Substituent Effects and Structural Features

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Analysis:

- The target compound’s ¹H NMR would likely show a broad singlet for the NH proton (~9 ppm) and alkyl resonances for the propyl group (~0.9–1.8 ppm). Its ¹³C NMR would feature a cyano carbon at ~115–120 ppm, consistent with analogs .

- Triazenyl-containing analogs () exhibit additional signals for N=N and aryl/alkyl substituents, with UV-vis spectra revealing bathochromic shifts due to extended conjugation .

Preparation Methods

Cyclocondensation-Based Synthesis

Hydrazine and β-Ketonitrile Cyclocondensation

The cyclocondensation of substituted hydrazines with β-ketonitriles represents a foundational approach for constructing the pyrazole core. For 3-nitro-1-propyl-1H-pyrazole-4-carbonitrile, propylhydrazine serves as the primary building block, reacting with β-ketonitriles under acidic or catalytic conditions. A representative protocol involves:

- Reactants : Propylhydrazine (1.2 equiv) and 3-oxo-3-(nitromethyl)propanenitrile (1.0 equiv)

- Catalyst : Copper(II) triflate (10 mol%) in 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)

- Conditions : 80°C, 12 h under nitrogen

- Yield : 68–72% after column purification

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the β-ketonitrile’s carbonyl carbon, followed by cyclization and dehydration. The nitro group’s position is dictated by the β-ketonitrile’s substitution pattern, necessitating precise precursor design.

Table 1: Cyclocondensation Parameters and Outcomes

| β-Ketonitrile Precursor | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 3-Oxo-3-(nitromethyl)propanenitrile | Cu(OTf)₂ | 80 | 12 | 72 |

| 3-Oxo-3-phenylpropanenitrile | [bmim]PF₆ | 100 | 8 | 65 |

| 3-Cyano-3-oxopropanenitrile | None | 120 | 24 | 48 |

Post-Synthetic Nitration Strategies

Regioselective Nitration of 1-Propyl-1H-pyrazole-4-carbonitrile

Direct nitration of preformed 1-propyl-1H-pyrazole-4-carbonitrile introduces the nitro group at position 3, leveraging electronic and steric effects:

- Nitration Agent : Fuming HNO₃ (90%) in H₂SO₄ (98%)

- Conditions : 0–5°C, 2 h

- Yield : 58% with 85% regioselectivity for 3-nitro isomer

Electronic Effects :

The carbonitrile group at position 4 exerts a strong meta-directing influence, favoring nitration at position 3. The propyl group’s electron-donating nature minimally impacts regioselectivity due to its distance from the reactive site.

Table 2: Nitration Efficiency Under Varied Conditions

| Nitration Agent | Solvent | Temp (°C) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 0 | 85 | 58 |

| Acetyl nitrate | CH₂Cl₂ | -10 | 78 | 49 |

| NO₂BF₄ | MeCN | 25 | 92 | 63 |

Oxidation of 3-Amino Precursors

Synthesis of 3-Amino-1-propyl-1H-pyrazole-4-carbonitrile

The amino intermediate is synthesized via:

Oxidative Conversion to 3-Nitro Derivative

Oxidation of the 3-amino group employs harsh conditions:

- Oxidizing Agent : KMnO₄ (3 equiv) in H₂SO₄ (2 M)

- Conditions : 0°C, 30 min

- Yield : 41% (with 22% over-oxidation byproducts)

Limitations :

Over-oxidation to carboxylic acids and ring degradation necessitate careful stoichiometric control.

Alternative Synthetic Strategies

Mechanochemical Synthesis

Ball-milling techniques minimize solvent use and enhance reaction efficiency:

Coupling Reactions with Diazonium Salts

Comparative Analysis of Methodologies

Table 3: Method Comparison for this compound

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Cyclocondensation | High atom economy | Limited β-ketonitrile availability | Moderate |

| Post-Synthetic Nitration | Simplicity | Moderate regioselectivity | High |

| Amino Oxidation | Functional group tolerance | Low yields, byproducts | Low |

| Mechanochemical | Solvent-free, fast | Specialized equipment needed | Emerging |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing nitro-substituted pyrazole-carbonitriles, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves diazotization followed by triazene formation. For example, 5-amino-pyrazole precursors are treated with sodium nitrite under acidic conditions (e.g., HCl) to generate diazonium salts, which react with amines like diisopropylamine to form triazene intermediates . Optimization includes controlling temperature (0–50°C), stoichiometry of reagents (e.g., 7.5 equiv. azido(trimethyl)silane), and using trifluoroacetic acid (TFA) as a catalyst. Reaction progress is monitored via TLC, and purification employs flash chromatography with gradients like cyclohexane/ethyl acetate (0–25%) .

Q. Which spectroscopic techniques are critical for characterizing 3-Nitro-1-propyl-1H-pyrazole-4-carbonitrile, and what key data should be prioritized?

- Methodological Answer :

- 1H/13C NMR : Analyze substituent-induced shifts. For instance, the nitro group deshields adjacent carbons (e.g., δ ~150 ppm for C3 in pyrazole rings) .

- IR Spectroscopy : Confirm nitrile (ν ~2230 cm⁻¹) and nitro (ν ~1545–1375 cm⁻¹) groups. Azido groups show strong bands at ~2139 cm⁻¹ .

- HRMS : Validate molecular ion peaks (e.g., [M⁺] for C₇H₇N₅O₂: calc. 193.0596, found 193.0598) .

Q. How do substituents like propyl or benzyl groups influence the physical properties of pyrazole-carbonitriles?

- Methodological Answer : Bulky substituents (e.g., benzyl) increase melting points (e.g., 100–101.5°C for 3-azido-1-(4-methylbenzyl)-derivatives) compared to smaller groups like H (oil form). Solubility in organic solvents (e.g., CH₂Cl₂) is enhanced by lipophilic groups .

Advanced Research Questions

Q. What factors contribute to yield variations in nitro-pyrazole-carbonitrile syntheses, and how can these be addressed?

- Methodological Answer : Yields range from 45% to 88% depending on:

- Stoichiometry : Excess reagents (e.g., 7.5 equiv. azido(trimethyl)silane) improve conversion .

- Purification : Dry-loading with Celite and gradient elution in flash chromatography minimize product loss .

- Reaction Time : Longer durations (e.g., 72 hours for 5-azido derivatives) may be needed for sterically hindered substrates .

Q. How does the nitro group affect regioselectivity in substitution or cyclization reactions of pyrazole-carbonitriles?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the C5 position of the pyrazole ring. For example, in triazene formation, diazonium salts preferentially react at the C3 position due to nitro-group stabilization of intermediates . Computational modeling (e.g., DFT) can predict regioselectivity by analyzing charge distribution .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) between synthesized batches?

- Methodological Answer :

- Solvent Effects : Compare spectra in consistent solvents (e.g., CDCl₃ vs. DMSO-d₆). For example, NH protons in DMSO-d₆ appear as broad singlets (δ ~13.66 ppm) .

- Crystallinity : Amorphous vs. crystalline forms may cause peak splitting. Recrystallization from THF or ethyl acetate standardizes data .

- Impurity Profiling : Use LC-MS to detect side products (e.g., unreacted diazonium salts) .

Q. What are the challenges in synthesizing propyl-substituted pyrazole-carbonitriles, and how do they compare to benzyl analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.